molecular formula C20H37N5O3 B14283495 N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide CAS No. 133823-89-9

N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide

Cat. No.: B14283495
CAS No.: 133823-89-9
M. Wt: 395.5 g/mol
InChI Key: SJJPXXPBXHDZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide is a complex organic compound that belongs to the class of polyamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, such as 3-aminopropylamine and 2,5-dihydroxybenzoic acid. These intermediates undergo a series of condensation and coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like carbodiimides and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its role in cellular signaling and as a potential therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This can lead to changes in cellular signaling pathways and biochemical processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminopropyl)-1,3-propanediamine
  • N-(3-Aminopropyl)morpholine
  • N,N′-Bis(3-aminopropyl)-1,3-propanediamine

Uniqueness

N-(4-(3-(3-(3-Aminopropylamino)propylamino)propylamino)butyl)-2,5-dihydroxybenzamide stands out due to its unique combination of multiple amine groups and a benzamide core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

133823-89-9

Molecular Formula

C20H37N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-[3-[3-(3-aminopropylamino)propylamino]propylamino]butyl]-2,5-dihydroxybenzamide

InChI

InChI=1S/C20H37N5O3/c21-8-3-10-23-12-5-14-24-13-4-11-22-9-1-2-15-25-20(28)18-16-17(26)6-7-19(18)27/h6-7,16,22-24,26-27H,1-5,8-15,21H2,(H,25,28)

InChI Key

SJJPXXPBXHDZFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)NCCCCNCCCNCCCNCCCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.